molecular formula C22H38O9 B606192 4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne CAS No. 1092554-87-4

4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne

Cat. No.: B606192
CAS No.: 1092554-87-4
M. Wt: 446.54
InChI Key: MBRUWMSMSQUEOD-UHFFFAOYSA-N
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Description

Bis-propargyl-PEG8 is a PEG derivative containing two propargyl groups . It is a click chemistry reagent, which means it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

The synthesis of Bis-propargyl-PEG8 involves controlled dilithiation of propargyl bromide with two equivalents of n-butyllithium, in the presence of TMEDA . This method is reported to be productive for the synthesis of bis-homopropargylic alcohols .


Molecular Structure Analysis

The molecular structure of Bis-propargyl-PEG8 is represented by the linear formula C22H38O9 . Its IUPAC name is 4,7,10,13,16,19,22,25,28-nonaoxahentriaconta-1,30-diyne .


Chemical Reactions Analysis

Bis-propargyl-PEG8 contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a key step in the synthesis of PROTACs .


Physical and Chemical Properties Analysis

Bis-propargyl-PEG8 has a molecular weight of 446.54 . It is a pale-yellow to yellow-brown liquid . The hydrophilic PEG spacer in Bis-propargyl-PEG8 increases its solubility in aqueous media .

Scientific Research Applications

PEGylation of Proteins

Bis-propargyl-PEG8 plays a critical role in the PEGylation of proteins, a process that enhances the therapeutic efficacy of protein-based medicines. This method, involving disulfide reduction and bis-alkylation, allows for site-specific PEGylation while maintaining the protein's structure and biological activity. This approach is applicable to peptides, proteins, enzymes, and antibody fragments, offering potential for cost-effective PEGylated biopharmaceuticals (Brocchini et al., 2008).

Drug Delivery Systems

The structure of bis-propargyl-PEG8 is leveraged in designing drug delivery systems. It is used to enhance the solubility and cytotoxicity of drugs like paclitaxel, indicating its potential as a carrier for anticancer agents (Khandare et al., 2006). Similarly, hybrid linear-dendritic block copolymers using PEG have been designed for delivering lipophilic antitumoral drugs, showcasing the versatility of bis-propargyl-PEG8 in therapeutic applications (Fedeli et al., 2019).

Biomedical Applications

In biomedical research, bis-propargyl-PEG8 derivatives have been synthesized for various applications, such as creating bioconjugates. This synthesis is vital for developing PEG-based bioconjugates for diverse biomedical purposes (Lu & Zhong, 2010). Additionally, bis-propargyl-PEG8 is utilized in constructing multifunctional PEGs with click chemistry, enhancing their biomedical applications (Liu et al., 2007).

Nanoparticle Stabilization

Bis-propargyl-PEG8 contributes to the stabilization of nanoparticles in extreme conditions. Multidentate PEG ligands with bis-propargyl-PEG8 provide colloidal stability to semiconductor quantum dots and gold nanoparticles, indicating its importance in bio-related studies (Stewart et al., 2010).

Material Science

In material science, bis-propargyl-PEG8 is used in fabricating composites and coatings. For instance, its role in the synthesis of Bis-GMA/PEGDMA-based resins and composites with continuous glass fibers demonstrates its utility in enhancing mechanical properties of materials (Karmaker et al., 1997).

Mechanism of Action

Target of Action

Bis-propargyl-PEG8 is a polyethylene glycol (PEG) derivative containing two propargyl groups . The primary targets of Bis-propargyl-PEG8 are azide-bearing compounds or biomolecules . The propargyl groups in Bis-propargyl-PEG8 can react with these azide-bearing compounds or biomolecules .

Mode of Action

The interaction between Bis-propargyl-PEG8 and its targets occurs via a process known as copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The hydrophilic PEG spacer in Bis-propargyl-PEG8 increases solubility in aqueous media .

Biochemical Pathways

The biochemical pathways affected by Bis-propargyl-PEG8 primarily involve the formation of stable triazole linkages . These linkages can alter the properties of the azide-bearing compounds or biomolecules, potentially affecting their function and interactions within biological systems .

Pharmacokinetics

The hydrophilic peg spacer in bis-propargyl-peg8 is known to increase its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of Bis-propargyl-PEG8’s action are primarily related to the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This can alter the properties of these molecules, potentially affecting their function and interactions within biological systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis-propargyl-PEG8. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry to occur . Additionally, the hydrophilic PEG spacer in Bis-propargyl-PEG8 suggests that it may be more effective in aqueous environments .

Safety and Hazards

Bis-propargyl-PEG8 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Bis-propargyl-PEG8 is a promising compound in the field of drug delivery . Its ability to form stable triazole linkages via Click Chemistry makes it a valuable tool in the synthesis of PROTACs , which are a new class of drugs that could revolutionize treatment for various diseases.

Biochemical Analysis

Biochemical Properties

Bis-propargyl-PEG8 plays a significant role in biochemical reactions. The propargyl groups in Bis-propargyl-PEG8 can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage, which is a crucial aspect of its interaction with enzymes, proteins, and other biomolecules .

Molecular Mechanism

The molecular mechanism of Bis-propargyl-PEG8 involves its interaction with azide-bearing compounds or biomolecules. The propargyl groups in Bis-propargyl-PEG8 undergo a copper-catalyzed azide-alkyne Click Chemistry reaction, resulting in a stable triazole linkage . This mechanism allows Bis-propargyl-PEG8 to exert its effects at the molecular level, potentially influencing enzyme activity, biomolecule binding, and gene expression.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O9/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRUWMSMSQUEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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